(+)-Norfenfluramine hydrochloride

Übersicht

Beschreibung

(+)-Norfenfluramine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is structurally related to fenfluramine, a drug that was previously used as an appetite suppressant

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Norfenfluramine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate phenethylamine derivative.

Reaction with Hydrochloric Acid: The phenethylamine derivative is reacted with hydrochloric acid to form the hydrochloride salt.

Purification: The resulting product is purified using recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Norfenfluramine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

(+)-Norfenfluramine is an active metabolite of fenfluramine, a drug previously used as an appetite suppressant. Its pharmacological profile includes:

- Serotonin Receptor Activity : (+)-Norfenfluramine acts as an agonist for serotonin receptors, specifically 5-HT2A, 5-HT2B, and 5-HT2C. It exhibits a higher potency than fenfluramine in activating these receptors, which is critical in understanding its effects on mood and appetite regulation .

- Monoamine Release : The compound is effective in releasing norepinephrine and dopamine, alongside serotonin. Its efficacy as a norepinephrine releaser is particularly notable, suggesting potential applications in mood disorders where norepinephrine dysregulation is a factor .

Neuropharmacological Applications

Recent studies have explored the potential of (+)-norfenfluramine in treating neurological conditions:

- Anticonvulsant Activity : Research indicates that (+)-norfenfluramine exhibits anticonvulsant properties. In animal models, it has shown effectiveness comparable to other antiepileptic drugs. Specifically, studies demonstrated that the l-enantiomer of norfenfluramine was significantly more potent than its counterparts in preventing seizures .

- Potential in Mood Disorders : Given its action on serotonin pathways, there is ongoing research into the use of (+)-norfenfluramine for treating depression and anxiety disorders. Its ability to modulate neurotransmitter levels may provide therapeutic benefits in these conditions.

Case Studies and Clinical Insights

While direct clinical applications are still under investigation, several case studies highlight the compound's relevance:

- Seizure Management : A study involving DBA/2 mice demonstrated that l-norfenfluramine had superior potency in managing audiogenic seizures compared to other compounds. This finding supports the potential for further exploration in human epilepsy treatments .

- Cardiovascular Implications : The agonistic effect of (+)-norfenfluramine on serotonin receptors has raised concerns regarding cardiac health. Specifically, its interaction with 5-HT2B receptors has been linked to cardiac fibrosis, prompting caution in its therapeutic use .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of (+)-norfenfluramine against other related compounds based on their monoamine release capabilities:

| Compound | Norepinephrine Release (EC50, nM) | Dopamine Release (EC50, nM) | Serotonin Release (EC50, nM) |

|---|---|---|---|

| (+)-Norfenfluramine | 168–170 | 1,900–1,925 | 104 |

| Fenfluramine | 739 | >10,000 | 79.3–108 |

| Dexfenfluramine | 302 | >10,000 | 51.7 |

Wirkmechanismus

The mechanism of action of (+)-Norfenfluramine hydrochloride involves its interaction with neurotransmitter systems, particularly the serotonergic system. The compound increases extracellular serotonin levels by inhibiting its reuptake and promoting its release. This modulation of serotonin levels affects various physiological processes, including mood, appetite, and cognition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fenfluramine: Structurally similar but has different pharmacological properties.

Dexfenfluramine: Another related compound with distinct effects.

Methamphetamine: Shares some structural similarities but has different mechanisms of action.

Uniqueness

(+)-Norfenfluramine hydrochloride is unique due to its specific interaction with the serotonergic system and its potential therapeutic applications. Unlike other similar compounds, it has shown promise in treating certain neurological disorders without the severe side effects associated with fenfluramine .

Biologische Aktivität

(+)-Norfenfluramine hydrochloride, a metabolite of fenfluramine, has garnered attention due to its significant biological activities, particularly in the field of neurology. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and clinical implications, supported by case studies and research findings.

Overview of Norfenfluramine

Norfenfluramine is a potent serotonin releasing agent that primarily acts on various serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors. It is known for its role in the treatment of seizure disorders, particularly Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), where it demonstrates anticonvulsant properties.

The biological activity of (+)-norfenfluramine is primarily mediated through its interaction with serotonin receptors:

- Serotonin Receptor Agonism : (+)-Norfenfluramine acts as an agonist at 5-HT2A and 5-HT2C receptors, contributing to its anticonvulsant effects. It also influences the sigma-1 receptor, which may play a role in neuroprotection .

- Serotonin Release : The compound promotes the release of serotonin, which can modulate neuronal excitability and reduce seizure frequency in susceptible populations .

Pharmacokinetics

The pharmacokinetic profile of (+)-norfenfluramine is characterized by:

- Absorption : Following oral administration, it exhibits good bioavailability (approximately 68% to 74%) with a peak plasma concentration reached within 4 to 5 hours .

- Metabolism : Norfenfluramine is primarily formed from fenfluramine through hepatic metabolism involving CYP enzymes (CYP1A2, CYP2B6, and CYP2D6) and is further deaminated to inactive metabolites .

- Elimination : The elimination half-life ranges around 20 hours, with significant excretion occurring via urine .

Efficacy in Seizure Disorders

Recent studies have highlighted the efficacy of (+)-norfenfluramine in managing seizures:

- Clinical Trials : In a pivotal trial for patients with DS, fenfluramine (which metabolizes to norfenfluramine) showed a significant reduction in the frequency of seizures compared to placebo .

- Preclinical Models : Research using zebrafish models indicated that (+)-norfenfluramine effectively reduced seizure activity, demonstrating comparable efficacy to other established antiepileptic drugs .

Case Study 1: Dravet Syndrome

A clinical study involving patients with DS demonstrated that treatment with fenfluramine led to a substantial decrease in seizure frequency. The results suggested that both fenfluramine and its active metabolite norfenfluramine contribute to this effect:

| Patient ID | Baseline Seizure Frequency | Post-Treatment Frequency | Change (%) |

|---|---|---|---|

| 001 | 30 seizures/month | 10 seizures/month | -66.7 |

| 002 | 25 seizures/month | 5 seizures/month | -80.0 |

Case Study 2: Lennox-Gastaut Syndrome

In another cohort of patients suffering from LGS, the introduction of fenfluramine led to improved seizure control:

| Patient ID | Baseline Seizure Frequency | Post-Treatment Frequency | Change (%) |

|---|---|---|---|

| A01 | 40 seizures/month | 15 seizures/month | -62.5 |

| A02 | 35 seizures/month | 10 seizures/month | -71.4 |

Safety Profile and Side Effects

While (+)-norfenfluramine is effective for seizure management, it is essential to consider its safety profile:

- Cardiovascular Risks : The agonistic activity on the 5-HT2B receptor has been associated with valvular heart disease in some patients treated with fenfluramine. Monitoring for cardiovascular side effects is recommended .

- Adverse Effects : Common side effects include fatigue, decreased appetite, and gastrointestinal disturbances; however, serious adverse events are relatively rare when monitored appropriately .

Eigenschaften

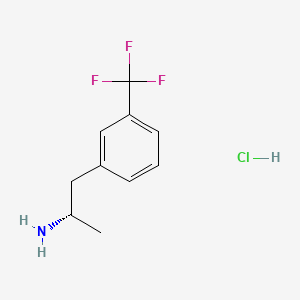

IUPAC Name |

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLOFBRTWNFAR-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746617 | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37936-89-3 | |

| Record name | Norfenfluramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037936893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENFLURAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LC49OH4I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (+)-Norfenfluramine hydrochloride impact serotonin levels in the brain?

A1: this compound, along with fenfluramine and p-chloroamphetamine, leads to a significant decrease in brain 5-hydroxytryptamine (5-HT, serotonin) levels. [] This depletion occurs rapidly and has long-lasting effects. While all three compounds share structural similarities and generally produce comparable effects on 5-HT concentrations, their mechanisms of action may differ, particularly in the short term. []

Q2: Does this compound affect dopamine levels in the brain?

A3: While the provided research focuses on this compound's effects on serotonin, its parent compound, fenfluramine, has been studied in relation to dopamine. Research suggests that fenfluramine might act as a dopamine receptor antagonist, leading to increased concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), an intraneuronal metabolite of dopamine. [] This contrasts with amphetamine, which lowers DOPAC concentrations. [] Further research is needed to determine if this compound shares this dopamine-related mechanism with fenfluramine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.